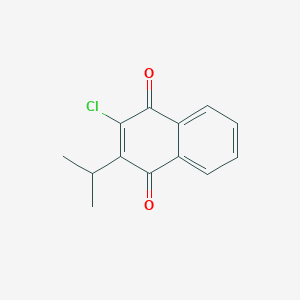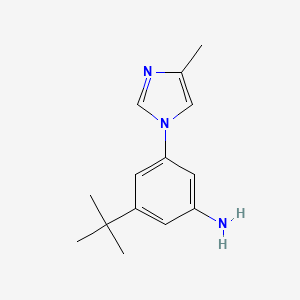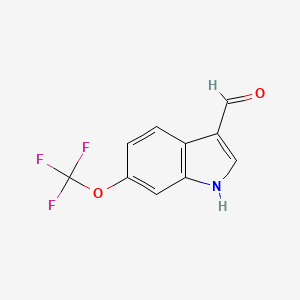![molecular formula C14H8N2O2 B11874710 2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile CAS No. 113018-99-8](/img/structure/B11874710.png)
2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile is a heterocyclic compound that belongs to the chromenopyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile typically involves a multi-component reaction. One efficient method involves the reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile, and aromatic amines under catalyst-free conditions in an ethanol-water mixture (3:1 v/v) at 80°C . This method is environmentally friendly and avoids traditional recrystallization and chromatographic purification methods.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and multi-component reactions are likely to be employed to ensure high yields and minimal environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the chromenopyridine core.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common for modifying the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may block specific signaling pathways involved in inflammation and cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid: Another chromenopyridine derivative with similar biological activities.
5H-chromeno[3,4-c]pyridine derivatives: These compounds share a similar core structure and exhibit comparable pharmacological properties.
Uniqueness
2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.
Propriétés
Numéro CAS |
113018-99-8 |
|---|---|
Formule moléculaire |
C14H8N2O2 |
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
2-methyl-5-oxochromeno[3,4-c]pyridine-1-carbonitrile |
InChI |
InChI=1S/C14H8N2O2/c1-8-10(6-15)13-9-4-2-3-5-12(9)18-14(17)11(13)7-16-8/h2-5,7H,1H3 |
Clé InChI |
MTWJOGJIIFMJLD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C2C(=C1C#N)C3=CC=CC=C3OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-(4-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11874680.png)



![3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride](/img/structure/B11874709.png)

